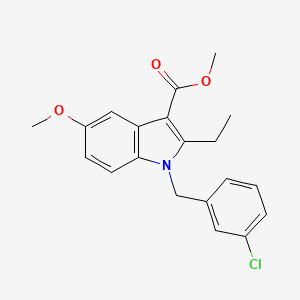
methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chlorobenzyl, ethyl, and methoxy groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
化学反应分析
Types of Reactions
Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorobenzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new indole derivatives with varied functional groups.
科学研究应用
Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions with enzymes and receptors.
Medicine: Indole derivatives are known for their pharmacological properties, and this compound may have potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用机制
The mechanism of action of methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 1-(3-chlorobenzyl)-2-ethyl-1H-indole-3-carboxylate: Similar structure but lacks the methoxy group.
Methyl 1-(3-chlorobenzyl)-2-methyl-5-methoxy-1H-indole-3-carboxylate: Similar structure but has a methyl group instead of an ethyl group.
Methyl 1-(4-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate: Similar structure but with a different position of the chlorine atom on the benzyl group.
Uniqueness
Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position of the indole ring, combined with the chlorobenzyl and ethyl groups, distinguishes it from other similar compounds and may confer unique properties and applications.
属性
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]-2-ethyl-5-methoxyindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-4-17-19(20(23)25-3)16-11-15(24-2)8-9-18(16)22(17)12-13-6-5-7-14(21)10-13/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQQCAPQFQMYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC(=CC=C3)Cl)C=CC(=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
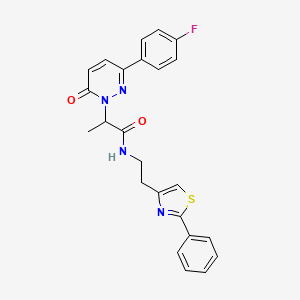
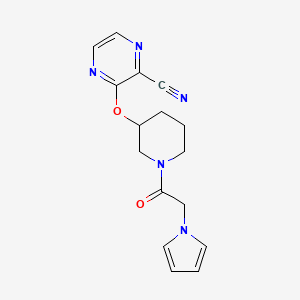
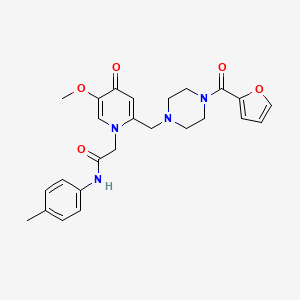

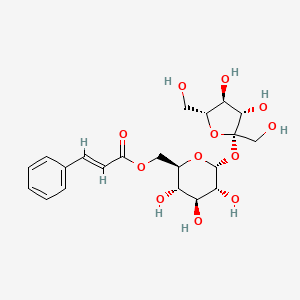
![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)
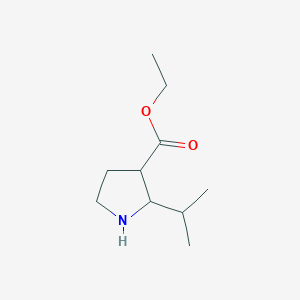
![4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2738945.png)
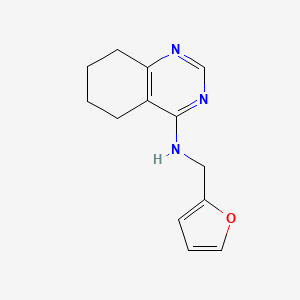
![[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2738947.png)
![6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2738950.png)
![methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2738954.png)
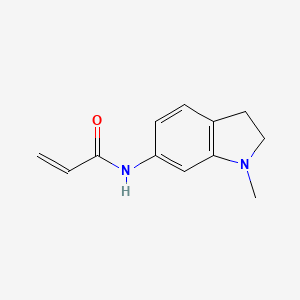
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2738958.png)
